molecular formula C18H20N4O B1195604 9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide CAS No. 89459-43-8

9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide

Cat. No. B1195604
CAS RN: 89459-43-8
M. Wt: 308.4 g/mol
InChI Key: YLGMVQJPGUHTRO-UHFFFAOYSA-N
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Description

9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide, also known as DBCO-PEG4-AMC, is a chemical compound that has been widely used in scientific research. It is a derivative of acridine, a nitrogen-containing heterocyclic compound that has been extensively studied for its biological activities. DBCO-PEG4-AMC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide involves the reaction of 9-aminoacridine with 2-dimethylaminoethyl chloride followed by carboxylation of the resulting intermediate.

Starting Materials
9-aminoacridine, 2-dimethylaminoethyl chloride, Sodium hydroxide, Carbon dioxide, Ethanol, Diethyl ethe

Reaction
9-aminoacridine is dissolved in ethanol and reacted with 2-dimethylaminoethyl chloride in the presence of sodium hydroxide to form the intermediate product., The intermediate product is then treated with carbon dioxide to carboxylate the amine group, forming the final product., The final product is isolated by filtration and washed with diethyl ether to remove any impurities.

Mechanism Of Action

The mechanism of action of 9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamideC is based on its ability to react with azide-functionalized molecules through a CuAAC reaction. The reaction is initiated by the copper catalyst, which facilitates the formation of a reactive intermediate that can undergo cycloaddition with the azide group. The resulting triazole linkage is stable and can be used to label or modify biomolecules.

Biochemical And Physiological Effects

9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamideC has no known biochemical or physiological effects, as it is primarily used as a chemical reagent for bioconjugation chemistry. However, the labeling or modification of biomolecules using 9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamideC can have significant effects on their properties, such as their stability, solubility, and bioactivity.

Advantages And Limitations For Lab Experiments

9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamideC has several advantages for lab experiments, including its high purity, stability, and reactivity. It can be easily synthesized using different methods, and its reaction with azide-functionalized molecules is highly selective and efficient. However, 9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamideC also has some limitations, such as its relatively high cost and the need for a copper catalyst for the CuAAC reaction.

Future Directions

There are several future directions for the use of 9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamideC in scientific research. One direction is the development of new methods for the synthesis of 9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamideC that are more efficient and cost-effective. Another direction is the application of 9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamideC in the labeling or modification of different biomolecules, such as lipids, glycans, and small molecules. Additionally, the use of 9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamideC in vivo imaging and diagnostics is an area of active research, as it has the potential to improve the sensitivity and specificity of imaging techniques.

Scientific Research Applications

9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamideC has been widely used in scientific research, particularly in the field of bioconjugation chemistry. It is a bifunctional reagent that can react with azide-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in the formation of a stable triazole linkage. This reaction has been used for the labeling of biomolecules, such as proteins, nucleic acids, and carbohydrates, with fluorescent dyes or other functional groups.

properties

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14/h3-9H,10-11H2,1-2H3,(H2,19,21)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGMVQJPGUHTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89459-02-9 (di-hydrochloride)
Record name N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701034053
Record name N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide

CAS RN

89459-43-8
Record name 9-Amino-N-[2-(dimethylamino)ethyl]-4-acridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89459-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2-Dimethylamino)ethyl)-9-aminoacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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